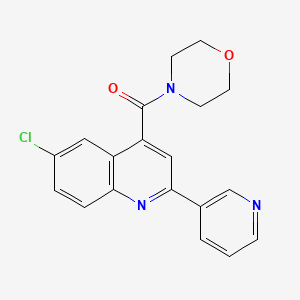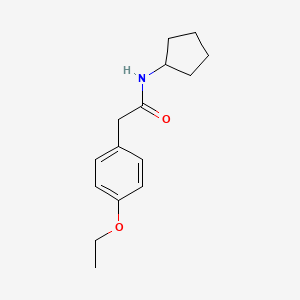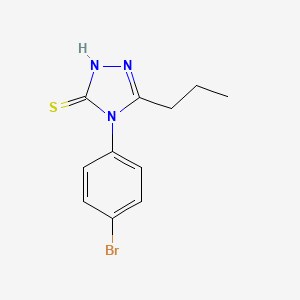![molecular formula C22H15ClN2O5S2 B4622623 5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622623.png)
5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
The compound is part of a larger family of thiazolidinone derivatives. These compounds are of significant interest due to their wide range of biological and chemical properties, which include antimicrobial, antifungal, and potential anticancer activities. Thiazolidinones are characterized by a core 1,3-thiazolidin-4-one ring and can be modified with various substituents to explore different chemical behaviors and interactions.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of azlactones with Schiff bases or through the Knoevenagel condensation followed by cyclization. In particular, compounds similar to the one specified have been synthesized using a multi-step synthetic route that begins with the formation of the appropriate Schiff base, followed by the addition of mercaptoacetic acid or an equivalent sulfur source to form the thiazolidinone core. The final step often involves the introduction of specific substituents that confer the desired physical and chemical properties to the compound (Buzun et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of thiazolidinone derivatives reveals that these molecules can adopt various supramolecular structures, influenced by hydrogen bonding and π-π stacking interactions. Such structural characteristics are crucial for understanding the compound's reactivity and potential intermolecular interactions. Studies have shown that thiazolidinones can form hydrogen-bonded dimers, chains, and complex sheets, which are significant for their solubility, stability, and biological activity (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a range of chemical reactions, reflecting their versatile chemical properties. These reactions include cycloadditions, nucleophilic substitutions, and transformations under both acidic and basic conditions. The reactivity is often dictated by the nature of the substituents attached to the thiazolidinone core. For example, the introduction of nitro groups can enhance electrophilic character, facilitating reactions with nucleophiles (Kandeel & Youssef, 2001).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
- Thiazolidin-4-one derivatives, including compounds similar to 5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one, have shown significant antimicrobial and anticancer activities. For instance, specific derivatives demonstrated considerable antimicrobial efficacy against various Gram-positive and Gram-negative bacteria, including strains resistant to standard drugs, and also exhibited antitumor activity in various cancer cell lines including lung and breast cancer cells (Vicini et al., 2006), (Buzun et al., 2021).
Synthesis and Structural Analysis
- Research on the synthesis and structure of similar thiazolidin-4-one derivatives has been extensively conducted. These studies involve the preparation of various derivatives through methods like Knoevenagel condensation and analysis of their structural properties using techniques such as NMR and X-ray diffraction. This research provides valuable insights into the chemical properties and potential applications of these compounds in various fields (Andleeb et al., 2017), (Popov-Pergal et al., 2010).
Potential in Treating Resistant Infections
- Several studies have highlighted the potential of thiazolidin-4-one derivatives in treating infections caused by microorganisms that are resistant to currently available drugs. This is particularly significant in the context of increasing antibiotic resistance, as these compounds offer an alternative avenue for developing new antimicrobial agents (Brandão et al., 1997), (Salama, 2020).
Antitubercular and Antifungal Agents
- Certain derivatives of thiazolidin-4-one have been evaluated for their antitubercular and antifungal properties, showing promising results against specific strains of Mycobacterium tuberculosis and various fungi. This suggests potential applications in developing new treatments for tuberculosis and fungal infections (Samadhiya et al., 2014), (Siddiqui et al., 2003).
Propriétés
IUPAC Name |
(5Z)-5-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O5S2/c23-18-10-15(5-8-19(18)30-13-14-3-6-16(7-4-14)25(27)28)11-20-21(26)24(22(31)32-20)12-17-2-1-9-29-17/h1-11H,12-13H2/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUCRVXWMIBMS-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)


![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4622562.png)
![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4622578.png)
![2-[hydroxy(diphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4622583.png)
![3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4622586.png)
![N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4622587.png)


![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4622626.png)
![3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4622633.png)